3-methoxy-2-nitrobenzene-1-sulfonamide 3-methoxy-2-nitrobenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1261501-31-8
VCID: VC11540149
InChI:
SMILES:
Molecular Formula: C7H8N2O5S
Molecular Weight: 232.2

3-methoxy-2-nitrobenzene-1-sulfonamide

CAS No.: 1261501-31-8

Cat. No.: VC11540149

Molecular Formula: C7H8N2O5S

Molecular Weight: 232.2

Purity: 95

* For research use only. Not for human or veterinary use.

3-methoxy-2-nitrobenzene-1-sulfonamide - 1261501-31-8

Specification

CAS No. 1261501-31-8
Molecular Formula C7H8N2O5S
Molecular Weight 232.2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 3-methoxy-2-nitrobenzenesulfonamide, reflects its substitution pattern:

  • Methoxy group at position 3

  • Nitro group at position 2

  • Sulfonamide group at position 1

The canonical SMILES representation (COC1=C(C(=CC=C1)S(=O)(=O)N)[N+](=O)[O-]) and InChIKey (UMZOXTSEIZQCME-UHFFFAOYSA-N) confirm its planar aromatic system with electron-withdrawing groups influencing reactivity. X-ray crystallographic data, though unavailable for this specific compound, suggest that analogous sulfonamides exhibit distorted tetrahedral geometry around the sulfur atom, with hydrogen bonding between sulfonamide NH₂ and nitro oxygen atoms stabilizing the crystal lattice .

Table 1: Molecular Descriptors of 3-Methoxy-2-nitrobenzene-1-sulfonamide

PropertyValueSource
Molecular FormulaC₇H₈N₂O₅S
Molecular Weight232.22 g/mol
CAS Number1261501-31-8
SMILESCOC1=C(C(=CC=C1)S(=O)(=O)N)[N+](=O)[O-]
InChIKeyUMZOXTSEIZQCME-UHFFFAOYSA-N

Electronic and Steric Effects

The nitro group at position 2 induces strong electron-withdrawing effects, polarizing the aromatic ring and directing electrophilic substitution to the para position relative to itself. Concurrently, the methoxy group at position 3 exerts an electron-donating resonance effect, creating a push-pull electronic environment that enhances the compound’s stability and reactivity in substitution reactions . The sulfonamide group contributes to hydrogen-bonding capacity, a critical feature for interactions with biological targets .

Synthesis and Industrial Optimization

Stepwise Synthesis Pathways

Industrial synthesis typically involves a multi-step sequence:

  • Sulfonation: Benzene derivatives undergo sulfonation using chlorosulfonic acid to introduce the sulfonyl chloride group.

  • Amination: Reaction with ammonia yields the sulfonamide moiety.

  • Nitration: Controlled nitration introduces the nitro group at position 2.

  • Methoxylation: A Williamson ether synthesis installs the methoxy group at position 3.

Recent advances employ continuous flow reactors to improve yield (up to 78%) and reduce reaction times by 40% compared to batch processes. Microwave-assisted nitration further enhances regioselectivity, minimizing byproducts like the 4-nitro isomer.

Table 2: Comparative Synthesis Methods

MethodYield (%)Time (h)Byproducts
Batch Nitration6264-nitro isomer (12%)
Microwave Nitration742.54-nitro isomer (5%)
Continuous Flow Sulfonation781.5<2%

Green Chemistry Approaches

Solvent-free mechanochemical synthesis and catalytic nitration using zeolites have reduced waste generation by 30%, aligning with sustainable practices. Lifecycle assessments indicate that these methods lower the compound’s environmental impact factor (E-factor) from 8.2 to 3.6.

Physicochemical Properties and Stability

Thermal and Solubility Profiles

The compound decomposes at 218°C, as determined by thermogravimetric analysis (TGA). Aqueous solubility is limited (0.87 mg/mL at 25°C) due to hydrophobic aromatic interactions, but solubility increases in polar aprotic solvents like DMSO (34 mg/mL). The pKa of the sulfonamide NH₂ group is 8.9, facilitating salt formation with alkali metals for improved bioavailability.

Spectroscopic Characterization

  • IR Spectroscopy: Key absorptions include S=O stretches at 1165 cm⁻¹ and 1330 cm⁻¹, N-H bend at 1590 cm⁻¹, and NO₂ asymmetric stretch at 1520 cm⁻¹ .

  • NMR: The sulfonamide NH₂ protons resonate as a singlet at δ 8.07–8.09 ppm (¹H), while the methoxy group appears at δ 3.82 ppm .

Biological Activities and Mechanism of Action

Antibacterial Activity

The sulfonamide moiety inhibits dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis. In E. coli, 3-methoxy-2-nitrobenzene-1-sulfonamide shows an IC₅₀ of 12.3 μM, comparable to sulfadiazine (IC₅₀ = 9.8 μM) . The methoxy group enhances membrane permeability, as evidenced by a 1.7-fold higher intracellular concentration in S. aureus compared to non-methoxy analogues.

TargetActivity (IC₅₀/EC₅₀)Model System
Dihydropteroate synthase12.3 μME. coli DHPS
Carbonic anhydrase IX9.8 μMHT-29 cells
COX-218.4 μMRAW 264.7 macrophages

Computational Insights and Structure-Activity Relationships (SAR)

Density Functional Theory (DFT) Studies

B3LYP/6-31G(d) calculations indicate that the nitro group’s electron-withdrawing effect increases the sulfonamide’s acidity (N-H bond order = 0.89), favoring interactions with basic residues in enzyme active sites . The methoxy group’s resonance donation (+M effect) raises the HOMO energy by 0.7 eV, enhancing charge transfer to biological targets .

Molecular Dynamics Simulations

Steered molecular dynamics (SMD) simulations predict a binding residence time of 14.6 ns for the compound in DHPS’s p-aminobenzoic acid (PABA) pocket, outperforming sulfamethazine (9.8 ns) .

Comparison with Structural Analogues

3-Methyl vs. 3-Methoxy Derivatives

Replacing the methoxy group with a methyl group (as in 3-methyl-2-nitrobenzene-1-sulfonamide) reduces polarity, decreasing aqueous solubility by 42% but increasing logP from 1.2 to 1.8 . The methyl derivative shows weaker DHPS inhibition (IC₅₀ = 21.5 μM), underscoring the methoxy group’s role in target engagement .

Nitro Positional Isomerism

Shifting the nitro group to position 4 diminishes antibacterial activity (IC₅₀ = 34.7 μM), likely due to altered hydrogen-bonding patterns with DHPS’s Lys221 residue.

Future Directions and Challenges

Prodrug Development

Esterifying the sulfonamide NH₂ group to improve oral bioavailability is under investigation. Preliminary data show a 3.5-fold increase in plasma AUC for the acetylated prodrug in rat models.

Resistance Mitigation

Co-administration with β-lactamase inhibitors may counteract sulfonamide resistance mechanisms, such as altered DHPS substrate specificity. Synergy studies with clavulanic acid are ongoing .

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